molecular formula C21H14O4 B012644 7-Hydroxy-4-phenyl-3-(4-hydroxyphenyl)coumarin CAS No. 100242-24-8

7-Hydroxy-4-phenyl-3-(4-hydroxyphenyl)coumarin

Cat. No.: B012644
CAS No.: 100242-24-8
M. Wt: 330.3 g/mol
InChI Key: MLAIPUZEKYJFIL-UHFFFAOYSA-N
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Description

7-Hydroxy-4-phenyl-3-(4-hydroxyphenyl)coumarin is a synthetic derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. Coumarins are naturally occurring lactones derived from the benzopyran-2-one structure and are found in many plants. This particular compound is characterized by the presence of hydroxy and phenyl groups, which contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-4-phenyl-3-(4-hydroxyphenyl)coumarin typically involves the Pechmann condensation reaction. This method involves the reaction of phenols with β-ketoesters in the presence of acid catalysts. For instance, resorcinol can be reacted with ethyl acetoacetate under acidic conditions to form the coumarin core structure . The reaction conditions often include the use of sulfuric acid or other strong acids as catalysts, and the reaction is typically carried out at elevated temperatures.

Industrial Production Methods

Industrial production of coumarin derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, are crucial for efficient production. Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-4-phenyl-3-(4-hydroxyphenyl)coumarin undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

7-Hydroxy-4-phenyl-3-(4-hydroxyphenyl)coumarin has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Hydroxy-4-phenyl-3-(4-hydroxyphenyl)coumarin involves its interaction with various molecular targets and pathways. For instance, its anticoagulant properties are attributed to its ability to inhibit vitamin K epoxide reductase, an enzyme involved in the blood clotting process. Additionally, its anti-cancer effects are believed to result from its ability to induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Hydroxy-4-phenyl-3-(4-hydroxyphenyl)coumarin is unique due to the presence of both hydroxy and phenyl groups, which enhance its chemical reactivity and biological activity.

Properties

IUPAC Name

7-hydroxy-3-(4-hydroxyphenyl)-4-phenylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14O4/c22-15-8-6-14(7-9-15)20-19(13-4-2-1-3-5-13)17-11-10-16(23)12-18(17)25-21(20)24/h1-12,22-23H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLAIPUZEKYJFIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)OC3=C2C=CC(=C3)O)C4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90143051
Record name 7-Hydroxy-4-phenyl-3-(4-hydroxyphenyl)coumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90143051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100242-24-8
Record name 7-Hydroxy-4-phenyl-3-(4-hydroxyphenyl)coumarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100242248
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Hydroxy-4-phenyl-3-(4-hydroxyphenyl)coumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90143051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-1-BENZOPYRAN-2-ONE, 7-HYDROXY-3-(4-HYDROXYPHENYL)-4-PHENYL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0UVB1J49I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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